molecular formula C8H7ClN2OS B13838975 2-Benzothiazolamine, 7-chloro-6-methoxy-

2-Benzothiazolamine, 7-chloro-6-methoxy-

Cat. No.: B13838975
M. Wt: 214.67 g/mol
InChI Key: QUIHSQUHHTZCNW-UHFFFAOYSA-N
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Description

7-Chloro-6-methoxybenzo[d]thiazol-2-amine is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methoxybenzo[d]thiazol-2-amine typically involves the condensation of 2-aminothiazole with appropriate chlorinated and methoxylated benzaldehyde derivatives. One common method involves the reaction of 6-methoxybenzo[d]thiazol-2-amine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methoxybenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.

    Condensation Reactions: It can react with aldehydes or ketones to form imine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzothiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-6-methoxybenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxybenzo[d]thiazol-2-amine: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    7-Chlorobenzo[d]thiazol-2-amine: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

7-Chloro-6-methoxybenzo[d]thiazol-2-amine is unique due to the presence of both chlorine and methoxy substituents, which can significantly impact its chemical reactivity and biological activity. These substituents may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7ClN2OS

Molecular Weight

214.67 g/mol

IUPAC Name

7-chloro-6-methoxy-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H7ClN2OS/c1-12-5-3-2-4-7(6(5)9)13-8(10)11-4/h2-3H,1H3,(H2,10,11)

InChI Key

QUIHSQUHHTZCNW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N=C(S2)N)Cl

Origin of Product

United States

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